2-(Chloromethyl)-4-phenyl-1,3-oxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Synthesis Research

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that feature both an oxygen and a nitrogen atom in the ring. wikipedia.orgtandfonline.com This arrangement imparts a unique combination of chemical and physical properties, making them valuable motifs in various scientific domains. numberanalytics.com The oxazole ring is an important scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govaip.org

In the realm of organic synthesis, oxazoles serve as versatile intermediates. numberanalytics.com Their aromatic character, though less pronounced than that of thiazoles, allows for a range of chemical transformations. wikipedia.org The oxazole nucleus can be strategically employed as a precursor to other functional groups or as a stable core upon which to build more complex molecular architectures. nih.gov The development of novel synthetic methodologies for the construction and functionalization of the oxazole ring remains an active area of research, underscoring its importance in the pursuit of new chemical entities. nih.govorganic-chemistry.org

Role of Halogenated Heterocycles as Versatile Synthetic Scaffolds

The introduction of a halogen atom onto a heterocyclic ring dramatically enhances its synthetic utility, transforming it into a versatile scaffold for a multitude of chemical reactions. nbinno.com Halogenated heterocycles are indispensable building blocks in modern organic chemistry, prized for their reactivity and presence in a wide array of biologically active compounds and advanced materials. nbinno.com The halogen acts as an excellent leaving group in nucleophilic substitution reactions and provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com

This reactivity allows for the facile introduction of a wide range of substituents, enabling the systematic modification of a molecule's properties. nbinno.com The presence of a halogen can also influence a molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated heterocycles highly sought-after intermediates in drug discovery and materials science. nbinno.com The chloromethyl group, in particular, offers reactivity characteristic of a benzylic halide, making it a prime site for nucleophilic attack. nih.gov

Contextualization of 2-(Chloromethyl)-4-phenyl-1,3-oxazole Structure

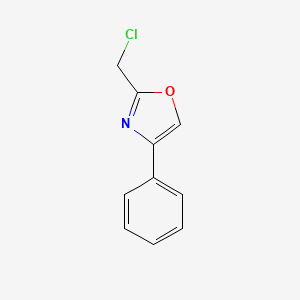

The structure of this compound is characterized by three key components: the 1,3-oxazole ring, a phenyl group at the 4-position, and a chloromethyl group at the 2-position. The phenyl substituent provides steric bulk and can influence the electronic properties of the oxazole ring through resonance effects. The core of the molecule's synthetic utility, however, lies in the interplay between the stable oxazole ring and the reactive chloromethyl group.

The chloromethyl group at the 2-position of the oxazole ring is a highly reactive functional handle. nih.gov The electron-withdrawing nature of the oxazole ring can further activate the carbon-chlorine bond towards nucleophilic displacement. This inherent reactivity makes this compound a valuable precursor for the synthesis of a diverse array of more complex oxazole derivatives through substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. nih.gov

Below is a table summarizing the key structural features and identifiers of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈ClNO |

| CAS Number | 110704-37-5 |

| Molecular Weight | 193.63 g/mol |

| Structure | A five-membered oxazole ring with a chloromethyl group at position 2 and a phenyl group at position 4. |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSUTERTGVCGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568765 | |

| Record name | 2-(Chloromethyl)-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-37-5 | |

| Record name | 2-(Chloromethyl)-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Chloromethyl 4 Phenyl 1,3 Oxazole

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group attached to the C2 position of the oxazole (B20620) ring is a highly reactive site, serving as a versatile handle for synthetic elaboration. Its reactivity is comparable to that of a benzylic chloride, making it an excellent electrophile for a variety of nucleophilic substitution and carbon-alkylation reactions. nih.gov

The 2-(chloromethyl) unit of 2-(chloromethyl)-4-phenyl-1,3-oxazole and its analogs readily undergoes nucleophilic substitution with a diverse range of nucleophiles. nih.gov This reactivity allows for the straightforward introduction of various functional groups at the methylene (B1212753) position, leading to the synthesis of libraries of 2-substituted methyl-4-phenyl-1,3-oxazoles.

Studies on the closely related 2-(chloromethyl)-4,5-diphenyloxazole have shown that it serves as an effective scaffold for reactions with amine, oxygen, and sulfur nucleophiles. nih.gov The chloromethyl group is displaced by these nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, reactions with various amine nucleophiles can be used to prepare 2-methyloxazole-derived primary or secondary amines. nih.gov Similarly, reactions with alkoxides or phenoxides yield the corresponding alkyl or phenyl ethers, while sulfur nucleophiles like thiophenoxide afford 2-(phenylthiomethyl)oxazole in high yield. nih.gov

| Nucleophile Type | Specific Nucleophile | Product Type | Reference |

|---|---|---|---|

| Amine (N-Nucleophile) | Primary/Secondary Amines | 2-(Alkylaminomethyl)-4-phenyl-1,3-oxazoles | nih.gov |

| Alkoxide (O-Nucleophile) | Alkoxides/Phenoxides | 2-(Alkoxymethyl/Phenoxymethyl)-4-phenyl-1,3-oxazoles | nih.gov |

| Thiolate (S-Nucleophile) | Thiophenoxide | 2-(Phenylthiomethyl)-4-phenyl-1,3-oxazole | nih.gov |

| Thiocyanate (S-Nucleophile) | Thiocyanate | 2-(Thiocyanatomethyl)-4-phenyl-1,3-oxazole | nih.gov |

The electrophilic nature of the chloromethyl group makes it a suitable agent for forming new carbon-carbon bonds. This is particularly useful for extending the carbon framework at the 2-position of the oxazole ring. Research on analogous 2-(halomethyl)oxazoles demonstrates their utility in C-alkylation reactions. nih.gov

A key example is the reaction of 2-(chloromethyl)-4,5-diphenyloxazole with the stabilized carbanion of diethyl malonate. nih.gov This reaction, typically carried out using a base like sodium hydride (NaH) in an appropriate solvent, results in the formation of a diethyl 2-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)malonate in a 40% isolated yield. nih.gov This demonstrates the compound's capacity to act as an alkylating agent for soft carbon nucleophiles. nih.gov It is noted that the corresponding 2-(bromomethyl)oxazole is more reactive, affording the same product in a 90% yield under identical conditions. nih.gov

Furthermore, the chloromethyl moiety can be converted into other functionalities that facilitate C-C bond formation. For example, its reaction with triphenylphosphine (B44618) produces a triphenylphosphonium salt. nih.gov This salt is a stable precursor for Wittig reagents, which are widely used to convert aldehydes and ketones into alkenes, thereby offering another pathway for carbon chain extension at the 2-position. nih.gov

| Reagent | Reaction Type | Product/Intermediate | Reference |

|---|---|---|---|

| Diethyl malonate anion | C-Alkylation | Malonic ester derivative | nih.gov |

| Triphenylphosphine (PPh₃) | Phosphonium Salt Formation | 2-((4-Phenyl-1,3-oxazol-2-yl)methyl)triphenylphosphonium chloride | nih.gov |

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609). clockss.org Its reactivity is characterized by a general resistance to electrophilic substitution on the ring itself and a susceptibility to ring-opening under certain conditions. clockss.orgpharmaguideline.com

Electrophilic substitution directly on the oxazole ring is generally difficult unless there is an activating, electron-releasing group present on the ring. pharmaguideline.com The oxazole nucleus is considered an electron-withdrawing system. Consequently, the phenyl group at the C4 position is deactivated towards electrophilic aromatic substitution.

Based on the general principles of electrophilic aromatic substitution, an electron-withdrawing substituent deactivates the attached benzene ring and directs incoming electrophiles to the meta-positions. libretexts.org Therefore, reactions such as nitration or halogenation of this compound would be expected to proceed slower than with benzene and yield predominantly the meta-substituted phenyl product. The electrophile would preferentially attack the positions meta to the point of attachment of the oxazole ring, as the carbocation intermediates for ortho and para attack are significantly destabilized.

The oxazole ring can undergo cleavage under various conditions, leading to acyclic intermediates that can sometimes be recyclized to form different heterocyclic systems. Nucleophilic attack on the oxazole ring, for instance, can lead to ring cleavage more often than substitution. pharmaguideline.com A notable transformation is the conversion of oxazoles into imidazoles when treated with ammonia (B1221849) or formamide (B127407). pharmaguideline.com

The oxazole ring also functions as an electron-deficient azadiene, making it suitable for participating in inverse-electron-demand Diels-Alder reactions. clockss.org This cycloaddition reaction, particularly with electron-rich or simple alkenes, is a well-established method for transforming oxazoles into substituted pyridines. clockss.orgwikipedia.org Reaction with alkynes via a similar pathway can yield furan (B31954) derivatives. clockss.org

Furthermore, transformations involving rearrangement are also known. For example, certain substituted oxazoles can undergo a Smiles rearrangement followed by cyclocondensation to yield fused heterocyclic systems like nih.govgrowingscience.comoxazolo[5,4-d]pyrimidines, demonstrating a pathway for conversion to more complex structures. growingscience.com Ring-opening can also be initiated by metallation; lithiation at the C2 position can be complicated by cleavage of the O-C2 bond to form an isonitrile enolate. nih.govclockss.org

Mechanistic Studies of Reaction Pathways for Oxazole Formation and Transformation

The synthesis of the 1,3-oxazole core can be achieved through several established mechanistic pathways. The Robinson-Gabriel synthesis is a classic method that involves the cyclodehydration of α-acylamino ketones. nih.govpharmaguideline.com This reaction proceeds by forming a benzoin (B196080) ester, which then cyclizes in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid to generate the oxazole ring. nih.gov

Another powerful method is the van Leusen oxazole synthesis, which constructs the ring from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This reaction is a [3+2] cycloaddition. The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates the tosyl group and a molecule of water to yield the aromatic oxazole ring. nih.gov

Mechanisms for the transformation of the oxazole ring have also been investigated. The "halogen dance" is an isomerization process observed in bromo-substituted oxazoles. nih.gov This base-catalyzed reaction begins with a kinetic deprotonation at a carbon adjacent to the bromine atom, leading to a lithiated intermediate. This intermediate then undergoes an efficient isomerization, likely through a bromine-lithium exchange process with the starting material, to afford a more thermodynamically stable lithiated species at a different position, which can then be trapped by electrophiles. nih.gov The Smiles rearrangement, observed in the transformation of certain functionalized oxazoles, is an intramolecular nucleophilic aromatic substitution that serves as a key step in the pathway to fused heterocyclic systems. growingscience.com

Derivatization Strategies and Synthetic Transformations

Functionalization at the 2-(Chloromethyl) Position

The chloromethyl group at the C2 position of the oxazole (B20620) ring exhibits reactivity similar to that of a benzylic chloride, making it an excellent electrophilic site for a variety of nucleophiles. This facilitates the synthesis of diverse derivatives through straightforward substitution reactions, providing access to compounds with potential applications in medicinal and materials science.

The reaction of 2-(chloromethyl)-4-phenyl-1,3-oxazole with various primary and secondary amines provides a direct route to N-substituted 2-(aminomethyl)oxazoles. These nucleophilic substitution reactions typically proceed smoothly, affording the corresponding secondary or tertiary amines in good yields. A range of alkyl and aromatic amines can be employed to generate a library of derivatives.

Research on the analogous 2-(chloromethyl)-4,5-diphenyloxazole demonstrates its effective conversion with several amine nucleophiles. Both primary amines, such as ethanolamine (B43304) and aniline, and secondary amines, like morpholine (B109124) and N-methylpiperazine, readily displace the chloride to form the desired N-substituted products. nih.gov

Table 1: Synthesis of 2-((Alkylamino)methyl) Oxazole Derivatives

| Nucleophile | Reagent/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Ethanolamine | EtOH, reflux, 16h | 2-(((4,5-diphenyloxazol-2-yl)methyl)amino)ethan-1-ol | 64 |

| Cyclohexylamine | EtOH, reflux, 16h | N-((4,5-diphenyloxazol-2-yl)methyl)cyclohexan-1-amine | 70 |

| Aniline | EtOH, reflux, 16h | N-((4,5-diphenyloxazol-2-yl)methyl)aniline | 68 |

| Diethylamine | EtOH, reflux, 16h | N-((4,5-diphenyloxazol-2-yl)methyl)-N-ethylethanamine | 75 |

| Morpholine | EtOH, reflux, 16h | 4-((4,5-diphenyloxazol-2-yl)methyl)morpholine | 80 |

| N-methylpiperazine | EtOH, reflux, 16h | 1-((4,5-diphenyloxazol-2-yl)methyl)-4-methylpiperazine | 82 |

Data derived from reactions with 2-(chloromethyl)-4,5-diphenyloxazole as a substrate model. nih.gov

Sulfur nucleophiles react efficiently with the 2-(chloromethyl) group to yield the corresponding thioethers. Thiophenols and alkyl thiols, typically in the presence of a base like sodium hydride to generate the more potent thiolate anion, readily displace the chloride. These reactions are generally high-yielding.

For instance, the reaction with thiophenoxide, generated from thiophenol and sodium hydride, provides the 2-(phenylthiomethyl) oxazole in high yield. nih.gov This derivative is of particular synthetic interest as the sulfur atom can be subsequently oxidized to a sulfone, which can then be used in further carbon-carbon bond-forming reactions.

Table 2: Synthesis of 2-(Alkylthio/Phenylthio)methyl Oxazole Derivatives

| Nucleophile | Reagent/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Thiophenoxide | Thiophenol, NaH, THF | 2-((phenylthio)methyl)-4,5-diphenyloxazole | 85 |

| Thiocyanate | KSCN, EtOH, reflux, 16h | (4,5-diphenyloxazol-2-yl)methyl thiocyanate | 88 |

Data derived from reactions with 2-(chloromethyl)-4,5-diphenyloxazole as a substrate model. nih.gov

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also be employed to synthesize ether derivatives. The reaction involves the treatment of this compound with an appropriate alcohol or phenol (B47542) in the presence of a base to generate the nucleophilic alkoxide or phenoxide.

Synthetic studies have shown that various alkoxides and in situ-generated phenoxides react effectively to afford the corresponding alkyl or phenyl ethers. nih.gov These derivatives have been explored for their potential biological activities.

Table 3: Synthesis of 2-(Alkoxy/Phenoxy)methyl Oxazole Derivatives

| Nucleophile | Reagent/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Sodium Methoxide | NaOMe, MeOH, reflux, 16h | 2-(methoxymethyl)-4,5-diphenyloxazole | 75 |

| Sodium Ethoxide | NaOEt, EtOH, reflux, 16h | 2-(ethoxymethyl)-4,5-diphenyloxazole | 78 |

| Sodium Phenoxide | Phenol, NaH, THF | 2-(phenoxymethyl)-4,5-diphenyloxazole | 70 |

Data derived from reactions with 2-(chloromethyl)-4,5-diphenyloxazole as a substrate model. nih.gov

The utility of the 2-(chloromethyl) group extends to the introduction of other heterocyclic moieties. Nitrogen-containing heterocycles, such as imidazole (B134444), can act as nucleophiles, with the ring nitrogen attacking the electrophilic methylene (B1212753) carbon. This reaction provides a convenient method for linking the oxazole core to other heterocyclic systems, creating molecules with potentially novel properties. The reaction of 2-(chloromethyl)-4,5-diphenyloxazole with imidazole proceeds efficiently to yield the corresponding N-substituted product. nih.gov

Table 4: Synthesis of N-Heterocyclic Substituted Methyl Oxazoles

| Nucleophile | Reagent/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Imidazole | EtOH, reflux, 16h | 1-((4,5-diphenyloxazol-2-yl)methyl)-1H-imidazole | 77 |

Data derived from reactions with 2-(chloromethyl)-4,5-diphenyloxazole as a substrate model. nih.gov

Transformations Involving the 4-Phenyl Substituent

While the primary reactive site of this compound is the chloromethyl group, the 4-phenyl substituent presents an additional site for synthetic modification. Although less commonly explored than derivatization at the C2-methyl position, the phenyl ring can, in principle, undergo electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Specific studies detailing the direct electrophilic substitution (e.g., nitration, halogenation) on the 4-phenyl ring of this particular oxazole are not extensively documented. However, related research on other phenyl-substituted heterocycles provides insight into potential transformations. For example, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been shown to produce a mixture of meta- and para-nitrated phenyl derivatives, depending on the reaction conditions. rsc.org This suggests that the 4-phenyl group on the oxazole core could be functionalized, although regioselectivity might be a challenge.

Furthermore, if the starting material were a 2-(chloromethyl)-4-(4-bromophenyl)-1,3-oxazole, the bromo-substituent would be an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This would allow for the formation of a biaryl linkage, connecting the oxazole scaffold to other aryl or heteroaryl groups. Studies on 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) have demonstrated its successful use in Suzuki cross-coupling reactions with various boronic acids to create complex conjugated systems. researchgate.net This strategy represents a powerful method for extending the molecular framework via the 4-phenyl substituent.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(Chloromethyl)-4-phenyl-1,3-oxazole, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that correspond to each unique nucleus in the molecule's structure.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the chloromethyl group, the oxazole (B20620) ring, and the phenyl ring. The chloromethyl protons typically appear as a singlet, while the aromatic protons of the phenyl group would present as a multiplet. The lone proton on the oxazole ring would also produce a characteristic singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the chloromethyl carbon, the carbons of the oxazole ring (C2, C4, and C5), and the carbons of the phenyl substituent. The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Phenyl-H | 7.20-7.80 | Multiplet | Aromatic Protons |

| Oxazole-H5 | ~7.90 | Singlet | C5-H |

| CH₂Cl | ~4.70 | Singlet | Chloromethyl Protons |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment | |

| C=N | ~161 | C2 (Oxazole) | |

| C-O | ~152 | C4 (Oxazole) | |

| C-H | ~135 | C5 (Oxazole) | |

| Phenyl-C | 125-130 | Aromatic Carbons | |

| CH₂Cl | ~38 | Chloromethyl Carbon |

Note: Predicted values are based on typical chemical shifts for similar oxazole structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected peaks include C-H stretching from the aromatic phenyl ring, C=C and C=N stretching vibrations from the aromatic and oxazole rings, and the C-O-C stretching of the oxazole ether linkage. A distinct band corresponding to the C-Cl bond of the chloromethyl group would also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretch |

| C=C (Aromatic) | 1600-1450 | Stretch |

| C=N (Oxazole) | 1650-1590 | Stretch |

| C-O-C (Oxazole) | 1150-1020 | Asymmetric Stretch |

| C-Cl | 800-600 | Stretch |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₁₀H₈ClNO), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecule's mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns of phenyl-substituted oxazoles often involve cleavage of the oxazole ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds. For this compound, Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction and determine the appropriate solvent system for purification. Purification is often achieved through column chromatography, typically using silica (B1680970) gel as the stationary phase and a solvent mixture such as hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. High-Performance Liquid Chromatography (HPLC) can be employed for a more precise quantitative assessment of purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not widely reported, this technique would provide precise data on bond lengths, bond angles, and the planarity of the oxazole and phenyl rings. Furthermore, it would reveal information about the crystal packing and any intermolecular interactions, such as π-stacking, that stabilize the solid-state structure. Studies on similar oxazole derivatives have utilized this method to confirm molecular geometries and analyze supramolecular assemblies.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine would be compared to the calculated theoretical values based on its molecular formula, C₁₀H₈ClNO. A close correlation between the found and calculated values serves as strong evidence of the compound's purity and correct composition.

Table 3: Elemental Analysis for C₁₀H₈ClNO

| Element | Molecular Formula | Molecular Weight ( g/mol ) | Calculated % |

| Carbon (C) | C₁₀H₈ClNO | 193.63 | 62.03 |

| Hydrogen (H) | C₁₀H₈ClNO | 193.63 | 4.16 |

| Chlorine (Cl) | C₁₀H₈ClNO | 193.63 | 18.31 |

| Nitrogen (N) | C₁₀H₈ClNO | 193.63 | 7.23 |

| Oxygen (O) | C₁₀H₈ClNO | 193.63 | 8.26 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structural and energetic properties of organic molecules. irjweb.com For oxazole (B20620) derivatives, DFT methods are frequently employed to determine the most stable molecular geometry (ground state structure) and to calculate various thermodynamic parameters. nih.gov

A common approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). irjweb.com This method, paired with a suitable basis set such as 6-311G++(d,p) or 6-311G(d,p), provides a reliable balance between computational cost and accuracy for systems containing heterocyclic rings. irjweb.comnih.gov

The process begins with a full geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation without any geometrical constraints. irjweb.com From this optimized structure, key parameters can be derived, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, studies on similar heterocyclic systems have shown that the oxazole ring is nearly planar. researchgate.net The planarity between the phenyl ring and the oxazole ring would be determined by the dihedral angle between them.

Frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to derive thermochemical data such as zero-point vibrational energy, enthalpy, and Gibbs free energy. nih.gov

Table 1: Example of Geometrical Parameters Calculated via DFT for a Heterocyclic System

| Parameter | Description | Typical Focus of Calculation |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C, C-N, C-O, C-Cl bonds within the molecule. |

| Bond Angles (°) | The angle formed between three connected atoms. | Angles within the oxazole and phenyl rings. |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define conformation. | Rotation around the bond connecting the phenyl and oxazole rings. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized state. | Used as a baseline for stability and reactivity calculations. |

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial for predicting a molecule's chemical behavior. irjweb.com

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. irjweb.comresearchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Global Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors help to understand the flow of electrons in a chemical reaction. irjweb.comnih.gov For 2-(chloromethyl)-4-phenyl-1,3-oxazole, the HOMO is expected to be localized over the electron-rich phenyl and oxazole rings, while the LUMO may have significant contributions from the chloromethyl group and the heterocyclic ring, indicating potential sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Table 2: Example of Calculated Electronic Properties for an Oxazole Derivative

| Property | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO. | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Predicts charge transfer direction. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | Correlates with stability; hard molecules have large energy gaps. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the strength of a molecule as an electrophile. |

Conformational Analysis and Molecular Modeling

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. The key flexible bond in this molecule is the C-C bond connecting the phenyl ring to the oxazole ring. Molecular modeling techniques are used to explore the potential energy surface associated with this rotation to identify the most stable conformers. nih.gov

The analysis typically involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This process generates a rotational energy profile that reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) conformation. In many phenyl-substituted heterocyclic systems, the most stable conformation is often one where the two rings are not perfectly coplanar due to steric hindrance, but are twisted by a certain angle. irjweb.com

These studies provide insight into the molecule's three-dimensional structure and flexibility, which are crucial for understanding its interactions with other molecules, such as enzymes or receptors in a biological context. nih.gov

Investigation of Reaction Mechanisms through Computational Methods

Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions. zsmu.edu.ua For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution at the chloromethyl group.

The investigation of a reaction mechanism involves mapping the entire reaction pathway from reactants to products. This is achieved by:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The TS is characterized by having exactly one imaginary frequency in its vibrational spectrum.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. zsmu.edu.ua

Simulating reaction conditions , for example, by using a solvent model like the Polarization Continuum Model (PCM) to account for the effect of the solvent on the reaction energetics. zsmu.edu.ua

By analyzing the energy profile of the reaction, chemists can gain a deeper understanding of the transformation, identify the rate-determining step, and explore the influence of electronic and steric effects on the reaction's feasibility and outcome. zsmu.edu.uamdpi.com

Applications in Synthetic Organic Chemistry and Materials Science

2-(Chloromethyl)-4-phenyl-1,3-oxazole as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from the reactivity of the C-Cl bond in the chloromethyl group. This site is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the extension of the molecular structure. This reactivity makes it an important building block for creating diverse chemical entities.

The oxazole (B20620) ring is a fundamental scaffold found in numerous natural products and synthetic molecules. nih.gov As an intermediate, this compound serves as a foundational component for the synthesis of more elaborate heterocyclic structures. The chloromethyl group acts as a handle to append other cyclic or acyclic moieties. For instance, substitution reactions with various nucleophiles can lead to the formation of larger, fused, or multi-heterocyclic systems. The synthesis of new heterocyclic compounds, such as 1,2,4-triazin-6(5H)-ones, can be achieved from oxazolone (B7731731) precursors, demonstrating the role of the oxazole core in building diverse heterocyclic architectures. nih.gov The general strategy involves using the oxazole derivative as a scaffold and modifying the chloromethyl position to initiate further cyclization or coupling reactions, thereby constructing complex molecular frameworks that are of interest in medicinal and materials chemistry. nih.govnih.gov

The 1,3-oxazole motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically significant molecules. nih.govresearchgate.net Consequently, this compound is a valuable precursor for scaffolds that are structurally related to known bioactive compounds. The synthesis of novel 4-arylsulfonyl-1,3-oxazoles showcases how the oxazole core can be elaborated into more complex structures. biointerfaceresearch.com The chloromethyl group allows for the attachment of various side chains and functional groups through nucleophilic substitution, which is a key strategy in the development of new chemical entities. Marine organisms, for example, are a rich source of 1,3-oxazole-containing alkaloids with diverse and complex structures, highlighting the importance of this heterocycle as a core structural motif. nih.gov Synthetic routes starting from functionalized oxazoles like this compound enable chemists to access novel analogues of these natural products.

Table 1: Examples of Synthetic Transformations Involving Oxazole Intermediates

| Starting Material Type | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2-(Benzamido)acetic acids | Erlenmeyer condensation | Oxazol-5(4H)-ones | nih.gov |

| Oxazol-5(4H)-ones | Condensation with phenylhydrazine | 1,2,4-Triazin-6(5H)-ones | nih.gov |

| Tosylmethylisocyanides (TosMIC) & Aldehydes | Van Leusen Reaction | 5-Substituted Oxazoles | nih.govsemanticscholar.org |

| α-Tosyl-substituted isocyanides | Cyclocondensation | 4-Arylsulfonyl-1,3-oxazoles | biointerfaceresearch.com |

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.gov While specific examples detailing the use of this compound in such reactions are not extensively documented, its structure is well-suited for this type of chemistry.

The reactive chloromethyl group can participate as an electrophilic component in MCRs. For instance, it could react with a nucleophile generated in situ as part of a cascade sequence. A hypothetical MCR could involve the reaction of an aldehyde, an amine, and a nucleophile, where a subsequent step involves trapping of an intermediate with this compound to introduce the phenyl-oxazole-methyl moiety. The development of multicomponent syntheses for various heterocyclic systems, such as pyrazoles and triazole-derivatized dihydropyrimidinones, demonstrates the power of these methods in generating molecular diversity. nih.govmdpi.com Given the established reactivity of the chloromethyl group, its potential for incorporation into novel cascade or multicomponent reaction designs remains a promising area for exploration.

Applications in Catalysis and Ligand Design

The field of organometallic catalysis often relies on ligands that can coordinate to a metal center, thereby modulating its reactivity and selectivity. Heterocyclic compounds, including oxazoles, are frequently incorporated into ligand structures. The nitrogen atom in the oxazole ring can act as a coordinating site for a metal.

The this compound molecule is a potential precursor for the synthesis of novel ligands. The chloromethyl group provides a convenient point of attachment for other coordinating moieties. For example, reaction with a phosphine, amine, or another heterocyclic group could yield a bidentate or tridentate ligand. Research has shown that oxazole-containing structures can be used to create effective ligands for transition metal catalysts, such as vanadium complexes used in polymerization reactions. mdpi.com In these systems, the oxazole unit is part of a larger molecular framework that coordinates with the metal center. mdpi.com The synthetic accessibility of derivatives from this compound makes it an attractive starting point for developing new ligands with tailored steric and electronic properties for various catalytic applications.

Potential in Optoelectronic Applications and Scintillation Technology

Compounds containing conjugated systems of aromatic and heterocyclic rings often exhibit interesting photophysical properties, such as fluorescence, making them suitable for optoelectronic applications like organic light-emitting diodes (OLEDs) and as scintillators. Scintillators are materials that emit light when exposed to ionizing radiation, and they are crucial components in radiation detectors.

The 2-phenyl-1,3-oxazole core is a known fluorophore. A well-studied and commercially important scintillator is POPOP, which stands for 1,4-bis(5-phenyl-2-oxazolyl)benzene. researchgate.net POPOP is valued for its high fluorescence quantum yield and its function as a wavelength shifter, absorbing light at shorter wavelengths and re-emitting it at longer wavelengths that are more efficiently detected by photomultiplier tubes. researchgate.nettandfonline.com

The structural similarity of this compound to the building blocks of POPOP suggests that it possesses intrinsic fluorescent properties. The conjugated system formed by the phenyl and oxazole rings is responsible for its potential as a luminophore. tandfonline.com The chloromethyl group offers a site for chemical modification, which could be used to tune the compound's emission wavelength or to incorporate it into a polymer matrix for the creation of plastic scintillators. tandfonline.comtandfonline.com Research into the relationship between the molecular structure of phenyl-oxazole derivatives and their spectral properties indicates that the arrangement and substitution on the aromatic rings can significantly influence their absorption and emission characteristics. tandfonline.com

Table 2: Photophysical Properties of Related Phenyl-Oxazole Compounds

| Compound | Abbreviation | Application | Key Property | Reference |

|---|---|---|---|---|

| 1,4-bis(5-phenyl-2-oxazolyl)benzene | POPOP | Scintillator, Laser Dye | Wavelength Shifting, High Quantum Yield | researchgate.net |

| 2,5-Diphenyloxazole | PPO | Scintillator | Primary Solute | researchgate.net |

| para-substituted 2,5-diphenyloxazoles | - | Scintillator Research | Structure-Property Relationship | tandfonline.com |

Q & A

Q. What are the established synthetic routes for 2-(chloromethyl)-4-phenyl-1,3-oxazole, and what are their critical parameters?

The synthesis of this compound typically involves multi-step processes. A key approach includes:

- Suzuki coupling of 4-formyl phenylboronic acid with a brominated oxazoline precursor to form a biphenyl intermediate .

- Reduction of the aldehyde group to a primary alcohol using sodium borohydride (95% yield) .

- Chlorination of the alcohol with thionyl chloride (SOCl₂) at low temperatures to introduce the chloromethyl group (99% yield) .

Critical parameters include catalyst choice (e.g., tetrakistriphenylphosphine palladium for coupling), solvent selection, and temperature control during chlorination to avoid side reactions.

Q. How is this compound characterized, and what spectral data are essential for validation?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and chloromethyl group presence .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (exact mass: 193.0294 g/mol) and isotopic patterns .

- Infrared (IR) Spectroscopy : Identification of C-Cl (600–800 cm) and oxazole ring vibrations (e.g., C=N at 1600–1650 cm) .

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, though disorder in residues may require refined modeling .

Q. What is the reactivity profile of the chloromethyl group in this compound?

The chloromethyl group undergoes:

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form derivatives (e.g., thioethers or ethers) .

- Elimination Reactions : Under basic conditions, may form vinylogous intermediates .

- Cross-Coupling : Potential for palladium-catalyzed coupling to introduce aryl/alkyl groups .

Reactivity is influenced by steric hindrance from the phenyl group and solvent polarity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in derivatization?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in oxazole formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions in chlorination .

- Temperature Gradients : Controlled heating (e.g., 50–75°C) prevents decomposition of thermally labile intermediates .

Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Multi-Technique Validation : Combine HRMS for molecular formula, X-ray for 3D structure, and NMR for dynamic behavior .

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify discrepancies .

- Dynamic Effects : Consider conformational flexibility or crystal packing artifacts in X-ray data .

Q. What experimental designs are recommended for evaluating biological activity?

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines, paired with controls for solvent effects .

- Enzyme Inhibition Studies : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., kinases) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on phenyl) to correlate activity with electronic effects .

Q. How can structural modifications enhance stability or bioavailability?

- Prodrug Strategies : Replace the chloromethyl group with ester or amide moieties for controlled release .

- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility .

- Crystallinity Studies : Modify crystallization conditions to enhance thermal stability and shelf life .

Q. What computational methods are effective for predicting binding modes or reactivity?

- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with biological targets (e.g., ATP-binding pockets) .

- Density Functional Theory (DFT) : Calculate reaction pathways for chloromethyl substitution or ring-opening .

- MD Simulations : Assess conformational stability in aqueous environments .

Q. How can crystallographic challenges (e.g., disorder) be addressed in structural studies?

- High-Symmetry Space Groups : Reduce model complexity by selecting appropriate symmetry .

- Twinned Crystals : Apply twin refinement protocols in software like SHELXL .

- Low-Temperature Data Collection : Minimize thermal motion artifacts (e.g., 100 K vs. 295 K) .

Q. What strategies validate computational predictions against experimental data?

- Overlay Analysis : Compare predicted and X-ray structures using RMSD metrics .

- Kinetic Studies : Measure reaction rates (e.g., chloromethyl substitution) to validate DFT-predicted activation energies .

- Bioassay Correlation : Test computationally prioritized derivatives for biological activity to confirm SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.